Cas no 89292-43-3 (1H-1,2,4-Triazol-3-amine, 5-[4-(cyclopropylmethyl)-1-piperazinyl]-)

1H-1,2,4-Triazol-3-amine, 5-[4-(cyclopropylmethyl)-1-piperazinyl]- structure
89292-43-3 structure
Product Name:1H-1,2,4-Triazol-3-amine, 5-[4-(cyclopropylmethyl)-1-piperazinyl]-
CAS No:89292-43-3
MF:C10H18N6
MW:222.290120601654
CID:605218
PubChem ID:13267654
Update Time:2025-04-19

1H-1,2,4-Triazol-3-amine, 5-[4-(cyclopropylmethyl)-1-piperazinyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazol-3-amine, 5-[4-(cyclopropylmethyl)-1-piperazinyl]-
    • 3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
    • 89292-43-3
    • SCHEMBL11200914
    • DTXSID60533263
    • CHEMBL154206
    • Inchi: 1S/C10H18N6/c11-9-12-10(14-13-9)16-5-3-15(4-6-16)7-8-1-2-8/h8H,1-7H2,(H3,11,12,13,14)
    • InChI Key: CFAZBDWOFDXPHF-UHFFFAOYSA-N
    • SMILES: N1(CCN(C2=NNC(N)=N2)CC1)CC1CC1

Computed Properties

  • Exact Mass: 222.15929460g/mol
  • Monoisotopic Mass: 222.15929460g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 74.1Ų
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